6-Methyl-5-(trifluoromethyl)picolinaldehyde
CAS No.:
Cat. No.: VC16761542
Molecular Formula: C8H6F3NO
Molecular Weight: 189.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F3NO |
|---|---|
| Molecular Weight | 189.13 g/mol |
| IUPAC Name | 6-methyl-5-(trifluoromethyl)pyridine-2-carbaldehyde |
| Standard InChI | InChI=1S/C8H6F3NO/c1-5-7(8(9,10)11)3-2-6(4-13)12-5/h2-4H,1H3 |
| Standard InChI Key | IUFZDHFZEXKHID-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)C=O)C(F)(F)F |
Introduction
6-Methyl-5-(trifluoromethyl)picolinaldehyde is a synthetic organic compound that belongs to the class of picolinaldehydes, which are derivatives of pyridine. This compound is characterized by the presence of a methyl group and a trifluoromethyl group attached to the pyridine ring, along with an aldehyde functional group. The compound's CAS numbers are reported as 1140391-90-7 and 1288999-38-1, indicating potential variations in its synthesis or identification .
Chemical Stability and Storage
Given the absence of specific data, it is advisable to store such compounds under inert conditions to prevent degradation, similar to other sensitive organic molecules.
Applications
While specific applications for this compound are not well-documented, picolinaldehydes and their derivatives are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals due to their versatility in forming various bonds with other molecules.
Hazard Information
-
Hazard Statements: Not specifically listed for this compound, but similar compounds may exhibit hazards related to flammability and toxicity.
-
Precautionary Statements: Handling should follow standard protocols for organic compounds, including use of protective equipment and ventilation.
Future Directions
Future research could focus on developing efficient synthesis methods and exploring the compound's potential applications in various fields, such as pharmaceuticals or materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume